molecular formula C7H15N3 B13384105 3-Methylpiperidine-1-carboximidamide

3-Methylpiperidine-1-carboximidamide

Cat. No.: B13384105
M. Wt: 141.21 g/mol
InChI Key: MUIXBWMLQDSNIW-UHFFFAOYSA-N
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Description

3-Methylpiperidine-1-carboximidamide is a chemical compound with the molecular formula C7H15N3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpiperidine-1-carboximidamide typically involves the reaction of 3-methylpiperidine with cyanamide under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a gas-phase ring-closure reaction. This method uses 2-methyl-1,5-pentamethylene diamine as the raw material, with a gas diluting agent as the carrier. The reaction is catalyzed by alumino silica gel and conducted at temperatures above 193°C .

Chemical Reactions Analysis

Types of Reactions

3-Methylpiperidine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding amides or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-Methylpiperidine-1-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpiperidine-1-carboximidamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as EGFR, BRAF, and CDK2, which are involved in cell proliferation pathways. This inhibition leads to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to 3-Methylpiperidine-1-carboximidamide but lacks the carboximidamide group.

    3-Methylpiperidine: Similar structure but without the carboximidamide group.

    N-Methylpiperidine: Contains a methyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to its specific functional group, which imparts distinct chemical properties and biological activities. Its ability to inhibit multiple enzymes involved in cancer cell proliferation makes it a valuable compound for medicinal research .

Properties

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

3-methylpiperidine-1-carboximidamide

InChI

InChI=1S/C7H15N3/c1-6-3-2-4-10(5-6)7(8)9/h6H,2-5H2,1H3,(H3,8,9)

InChI Key

MUIXBWMLQDSNIW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=N)N

Origin of Product

United States

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